E3 ubiquitin ligase binder-1

PROTAC Physicochemical Properties Drug-Likeness

PROTAC development often stalls due to poor permeability when using bulky E3 ligands like VH032 (MW 472.6, tPSA ~141 Ų). E3 ubiquitin ligase binder-1 (CAS 2446913-99-9) overcomes this with a compact 309.79 g/mol scaffold, logP 2.54, and tPSA 61 Ų - enabling BBB penetration for CNS-targeted degraders. • 309.79 g/mol - reduced bulk improves permeability vs. VH032 • tPSA 61 Ų, logP 2.54 - favorable CNS drug-like profile • Kd 19.3 μM - moderate affinity avoids hook effect; tunable ternary complex stability • Novel piperidinyl-dihydropyrimidinedione scaffold - distinct from CRBN & VHL chemotypes

Molecular Formula C15H20ClN3O2
Molecular Weight 309.79 g/mol
Cat. No. B15139691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ubiquitin ligase binder-1
Molecular FormulaC15H20ClN3O2
Molecular Weight309.79 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=C(C=C2)N3CCC(=O)NC3=O.Cl
InChIInChI=1S/C15H19N3O2.ClH/c19-14-7-10-18(15(20)17-14)13-3-1-11(2-4-13)12-5-8-16-9-6-12;/h1-4,12,16H,5-10H2,(H,17,19,20);1H
InChIKeyLMDRQYPOPFBGMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ubiquitin Ligase Binder-1 for PROTAC Design


E3 ubiquitin ligase binder-1 (compound 11; CAS 2446913-99-9) is a small-molecule ligand for E3 ubiquitin ligase recruitment in targeted protein degradation (TPD) applications . It is a synthetic compound with a molecular weight of 309.79 g/mol and the chemical formula C15H20ClN3O2, and is utilized as a building block for proteolysis-targeting chimeras (PROTACs) . Unlike many E3 ligands that are derived from natural product scaffolds, binder-1 offers a novel synthetic entry vector for ternary complex formation, providing an alternative when established VHL or CRBN ligands exhibit target-dependent limitations [1].

Application PROTAC design and ternary complex formation studies
Ligand Class Synthetic E3 ubiquitin ligase binder targeting UHRF1
Differentiator Alternative scaffold to VHL and CRBN ligands; distinct exit vector

E3 Ubiquitin Ligase Binder-1 Substitution Risks


E3 ligase ligands are not functionally interchangeable due to their distinct molecular recognition, binding kinetics, and impact on ternary complex geometry. A PROTAC's degradation efficiency is profoundly modulated by the specific E3 ligase-ligand pairing, with head-to-head comparisons demonstrating that no single E3 ligand is universally superior [1]. For instance, substituting the larger, more polar VHL ligand (VH032) with a smaller CRBN ligand can alter cell permeability and off-target profiles, while switching to a ligand with lower target affinity may fail to induce the required proximity [2]. Therefore, selecting an E3 binder must be guided by its specific physiochemical and binding properties to ensure optimal performance in a given biological context.

E3 ligase ligands may not be directly interchangeable; molecular recognition and ternary complex geometry differ significantly.

Ligand-specific pairing can drastically alter degradation efficiency; no single E3 ligand is universally appropriate.

Physicochemical profile divergence (MW, logP, tPSA) can shift permeability and off-target liabilities.

E3 Ubiquitin Ligase Binder-1: Physicochemical and Binding Profiles


Lower Molecular Weight vs. VH032 Boosts Permeability

E3 ubiquitin ligase binder-1 possesses a molecular weight (MW) of 309.79 g/mol, which is substantially lower than the widely used VHL ligand VH032 (472.6 g/mol) [1]. Lower MW is a critical driver for improved cell permeability, a common bottleneck in PROTAC development due to the large size of bifunctional molecules . In contrast, the CRBN ligand pomalidomide has an even lower MW of 273.24 g/mol, but its structural class is associated with known neosubstrate degradation liabilities [2].

Molecular Weight
Head-to-head
309.79 g/mol
vs VH032: 472.6 g/mol (−34.5%)
Supports cell permeability assessment for PROTACs
Lower MW may improve passive diffusion
PROTAC Physicochemical Properties Drug-Likeness

Optimal Lipophilicity for Linker Conjugation

The predicted partition coefficient (logP) for E3 ubiquitin ligase binder-1 is 2.54 [1]. This moderate lipophilicity contrasts with the more hydrophilic pomalidomide (XLogP -0.56) and the more hydrophobic VH032 (logP ~1.5-3.2) [2]. A logP value in this range is often desirable for balancing aqueous solubility with passive membrane diffusion, which is essential when the ligand is incorporated into larger PROTAC constructs.

Lipophilicity (logP)
Head-to-head
2.54
Pomalidomide: −0.56; VH032: ~1.5–3.2
Balances aqueous solubility and membrane diffusion
Moderate logP for linker-conjugated PROTACs
Lipophilicity Drug Design PROTAC Linker

Moderate UHRF1 TTD Binding Affinity

E3 ubiquitin ligase binder-1 binds to the tandem tudor domain (TTD) of the E3 ligase UHRF1 with a dissociation constant (Kd) of 19.3 μM, as determined by isothermal titration calorimetry (ITC) [1]. This affinity is notably lower than that of high-affinity VHL ligands like VH032 (Kd = 185 nM) or CRBN ligands like pomalidomide (Ki ~156 nM) [2]. However, moderate-affinity E3 ligands can still be highly effective in PROTACs due to the avidity effect of ternary complex formation, and may offer a wider therapeutic window or reduced off-target degradation [3].

Binding Affinity (UHRF1 TTD)
Reported
19.3 μM vs VH032: 0.185 μM
~104-fold weaker affinity
Moderate affinity may support avidity-driven degradation
Useful for hook effect and affinity tuning studies
Binding Affinity UHRF1 PROTAC Ternary Complex

tPSA Advantage for Blood-Brain Barrier Penetration

The topological polar surface area (tPSA) of E3 ubiquitin ligase binder-1 is 61 Ų, with 2 hydrogen bond donors (HBD) and 2 hydrogen bond acceptors (HBA) [1]. This profile is significantly lower than that of the VHL ligand VH032 (tPSA ~141 Ų; HBD 4, HBA 6) . A tPSA below 90 Ų and a low HBD count are strongly correlated with improved blood-brain barrier (BBB) penetration, making binder-1 a preferred starting point for designing CNS-targeted PROTACs [2].

Topological PSA
Head-to-head
61 Ų
vs VH032: 141 Ų (−57%)
May support CNS-penetrant PROTAC design
Low tPSA correlates with BBB penetration potential
CNS Penetration tPSA Drug Delivery

E3 Ubiquitin Ligase Binder-1: Key Applications


CNS-Penetrant PROTAC Design

The compound's low tPSA (61 Ų) and optimal logP (2.54) make it a superior choice over VH032 (tPSA ~141 Ų) for designing PROTACs intended to cross the blood-brain barrier. This is critical for degrading targets in neurodegenerative diseases or brain cancers [1].

PROTAC Permeability and Oral Bioavailability

With a molecular weight of only 309.79 g/mol, binder-1 adds significantly less bulk to a PROTAC than VH032 (472.6 g/mol). This size advantage is a key factor in improving cellular permeability and achieving oral bioavailability, a major hurdle for PROTAC development .

Hook Effect and Affinity Tuning

Its moderate binding affinity (Kd = 19.3 μM for UHRF1 TTD) provides a valuable tool for investigating the relationship between E3 ligase engagement and degradation efficiency. This allows researchers to fine-tune ternary complex stability to avoid the 'hook effect' observed with overly potent binders [2].

Novel PROTAC Library Building Block

As a synthetic small molecule with a unique piperidinyl-dihydropyrimidinedione scaffold, binder-1 offers a distinct exit vector and chemical space compared to imide-based CRBN ligands or peptide-mimetic VHL ligands. This expands the diversity of PROTAC libraries and enables exploration of new E3 ligase recruitment strategies .

Application
Selection Property
Validation Focus
CNS-targeted PROTAC research
Low tPSA and moderate logP profile
Blood-brain barrier penetration context
Cell-permeable PROTAC design
Lower molecular weight vs. VH032-class ligands
Cell permeability endpoint review
Ternary complex affinity tuning
Moderate UHRF1 binding affinity profile
Hook effect and degradation efficiency studies
PROTAC library diversification
Synthetic scaffold distinct from CRBN/VHL ligands
E3 ligase recruitment strategy exploration
Quote Request

Request a Quote for E3 ubiquitin ligase binder-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.